3-Hydroxy-7-methoxy-2-naphthoic acid
Overview
Description
3-Hydroxy-7-methoxy-2-naphthoic acid is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis
3-Hydroxy-7-methoxy-2-naphthoic acid plays a crucial role in the synthesis of arylamides, which are used in producing organic azo pigments, medicines, and pesticides. Notably, phosphorus trichloride has been identified as an effective catalyst for synthesizing 3-hydroxy-2-naphthoic acid anilide, a significant compound in this context (Shteinberg, 2022).
Supramolecular Assemblies
Research has explored the formation of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid with various N-containing co-crystal formers. This includes the study of weak interactions like hydrogen bonds and aromatic stacking in these molecular complexes (Pang et al., 2015).
Solubility Studies
The solubility of 3-hydroxy-2-naphthoic acid in various solvents has been measured, providing valuable insights for practical applications in different industries. The study covers a wide range of solvents and binary mixtures, enhancing the understanding of the compound's properties under different conditions (Fan et al., 2018).
Photophysical Properties
3-Hydroxy-2-naphthoic acid exhibits unique spectral and photophysical properties, including dual emission due to excited state intramolecular proton transfer. This phenomenon is particularly significant in various media and provides insights into the photophysical behavior of this compound (Mishra et al., 2001).
Analytical Chemistry
This compound has been used for the gravimetric determination of elements like thorium and zirconium, showcasing its importance in analytical chemistry. Its derivatives can be used for the extraction and separation of these elements from various sources, demonstrating its versatility in analytical applications (Datta, 1957).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that many hydroxynaphthoic acids, such as 3-hydroxy-2-naphthoic acid, are precursors to anilides . These anilides are reactive towards diazonium salts, leading to the formation of deeply colored azo compounds .
Biochemical Pathways
It is known that azo coupling of 3-hydroxy-2-naphthoic acid gives many dyes . This suggests that 3-Hydroxy-7-methoxy-2-naphthoic acid may also be involved in similar biochemical pathways leading to the formation of azo dyes.
Result of Action
Given its potential involvement in the formation of azo dyes, it may have a role in coloration processes at the molecular level .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature may play a role in maintaining its stability.
Properties
IUPAC Name |
3-hydroxy-7-methoxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAQUPSJOGVPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345962 | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143355-56-0 | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.